N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(9-methyl-9H-purin-6-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(9-methyl-9H-purin-6-yl)ethane-1,2-diamine is a complex organic compound featuring two purine moieties attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dimethyl-N~1~,N~2~-bis(9-methyl-9H-purin-6-yl)ethane-1,2-diamine typically involves the reaction of 9-methyl-9H-purine with N,N’-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is often catalyzed by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(9-methyl-9H-purin-6-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine moieties, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the purine moieties.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted purine derivatives with various alkyl groups.
Scientific Research Applications
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(9-methyl-9H-purin-6-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying purine metabolism.
Medicine: Explored for its potential therapeutic effects, particularly in targeting purine-related pathways in diseases.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1,N~2~-Dimethyl-N~1~,N~2~-bis(9-methyl-9H-purin-6-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The purine moieties can mimic natural substrates, allowing the compound to bind to active sites and modulate enzymatic activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler analog with two secondary amine groups.
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: Contains a pyridine moiety instead of purine.
N,N’-Dimethyl-N,N’-bis(2-pyridinylmethyl)-1,2-ethanediamine: Features pyridine groups attached to the ethane-1,2-diamine backbone.
Uniqueness
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(9-methyl-9H-purin-6-yl)ethane-1,2-diamine is unique due to the presence of purine moieties, which confer specific biochemical properties and potential therapeutic applications. Its ability to interact with purine-related pathways distinguishes it from other similar compounds.
Properties
CAS No. |
90275-20-0 |
---|---|
Molecular Formula |
C16H20N10 |
Molecular Weight |
352.40 g/mol |
IUPAC Name |
N,N'-dimethyl-N,N'-bis(9-methylpurin-6-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H20N10/c1-23(13-11-15(19-7-17-13)25(3)9-21-11)5-6-24(2)14-12-16(20-8-18-14)26(4)10-22-12/h7-10H,5-6H2,1-4H3 |
InChI Key |
PSZIZQKIXKBLCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N(C)CCN(C)C3=NC=NC4=C3N=CN4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.